molecular formula C16H23NO2 B5226820 1-[(4-methoxyphenyl)acetyl]-3,5-dimethylpiperidine

1-[(4-methoxyphenyl)acetyl]-3,5-dimethylpiperidine

Cat. No. B5226820
M. Wt: 261.36 g/mol
InChI Key: SZJZJQFJTZAJDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-methoxyphenyl)acetyl]-3,5-dimethylpiperidine, also known as MDPV, is a synthetic cathinone that has gained attention in recent years due to its potential for abuse and harmful effects on human health. MDPV is a potent stimulant that acts on the central nervous system and has been linked to numerous cases of addiction, psychosis, and even death. Despite its negative effects, MDPV has also been the subject of scientific research, particularly in the areas of drug development and pharmacology.

Mechanism of Action

1-[(4-methoxyphenyl)acetyl]-3,5-dimethylpiperidine acts as a potent inhibitor of the reuptake of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This results in a powerful stimulant effect, as well as a range of other physiological and psychological effects.
Biochemical and Physiological Effects:
The effects of 1-[(4-methoxyphenyl)acetyl]-3,5-dimethylpiperidine on the human body can be both immediate and long-lasting. In the short term, 1-[(4-methoxyphenyl)acetyl]-3,5-dimethylpiperidine can cause increased heart rate, blood pressure, and body temperature, as well as feelings of euphoria, alertness, and increased sociability. However, long-term use of 1-[(4-methoxyphenyl)acetyl]-3,5-dimethylpiperidine can lead to a range of negative health effects, including addiction, psychosis, and even death.

Advantages and Limitations for Lab Experiments

1-[(4-methoxyphenyl)acetyl]-3,5-dimethylpiperidine has been used in a variety of laboratory experiments, particularly in the areas of drug development and pharmacology. Its potent stimulant effects and ability to inhibit the reuptake of neurotransmitters make it a useful tool for investigating the mechanisms of action of other drugs and their effects on the central nervous system. However, due to its potential for abuse and negative health effects, the use of 1-[(4-methoxyphenyl)acetyl]-3,5-dimethylpiperidine in laboratory experiments is limited and heavily regulated.

Future Directions

Despite the potential therapeutic uses of 1-[(4-methoxyphenyl)acetyl]-3,5-dimethylpiperidine, its harmful effects on human health have led to a decline in research in this area. However, there is still much to be learned about the mechanisms of action of 1-[(4-methoxyphenyl)acetyl]-3,5-dimethylpiperidine and its effects on the central nervous system. Future research may focus on developing safer and more effective drugs that target the same neurotransmitter systems as 1-[(4-methoxyphenyl)acetyl]-3,5-dimethylpiperidine, as well as investigating the long-term effects of 1-[(4-methoxyphenyl)acetyl]-3,5-dimethylpiperidine use on human health.

Synthesis Methods

1-[(4-methoxyphenyl)acetyl]-3,5-dimethylpiperidine can be synthesized using a variety of methods, including the Leuckart-Wallach reaction and the reductive amination of 3,4-methylenedioxyphenyl-2-propanone. However, due to its high potency and potential for abuse, the production and distribution of 1-[(4-methoxyphenyl)acetyl]-3,5-dimethylpiperidine is illegal in many countries.

Scientific Research Applications

1-[(4-methoxyphenyl)acetyl]-3,5-dimethylpiperidine has been the subject of numerous scientific studies, particularly in the areas of drug development and pharmacology. Some studies have focused on the potential therapeutic uses of 1-[(4-methoxyphenyl)acetyl]-3,5-dimethylpiperidine, such as its ability to enhance cognition and treat certain neurological disorders. Other studies have investigated the mechanisms of action of 1-[(4-methoxyphenyl)acetyl]-3,5-dimethylpiperidine and its effects on the central nervous system.

properties

IUPAC Name

1-(3,5-dimethylpiperidin-1-yl)-2-(4-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-12-8-13(2)11-17(10-12)16(18)9-14-4-6-15(19-3)7-5-14/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJZJQFJTZAJDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)CC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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